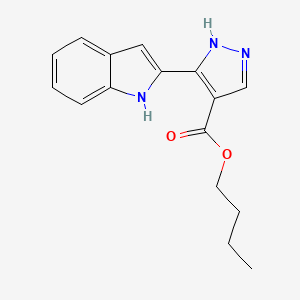
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a chlorinated phenyl group attached to a pyrrolidine ring via an ethylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate neuronal activity and produce therapeutic effects, such as anticonvulsant and analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)-pyrrolidine: Shares a similar structure but lacks the ethylamine linker.
(3-Chlorophenyl)-pyrrolidine: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group, pyrrolidine ring, and ethylamine linker makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
823189-84-0 |
|---|---|
Formule moléculaire |
C12H17ClN2 |
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
2-chloro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-1-2-6-12(11)14-7-10-15-8-3-4-9-15/h1-2,5-6,14H,3-4,7-10H2 |
Clé InChI |
QHRZURSJSWARFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


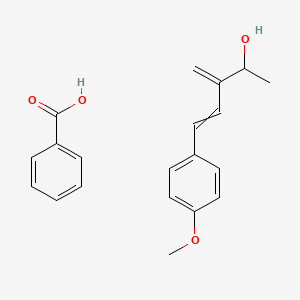
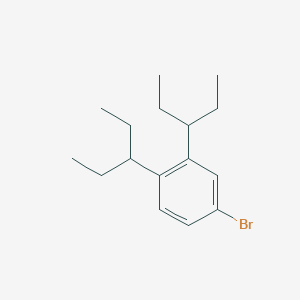

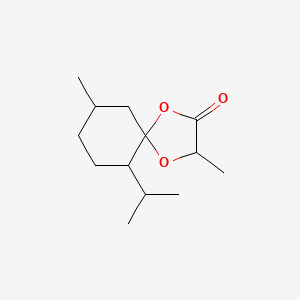
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
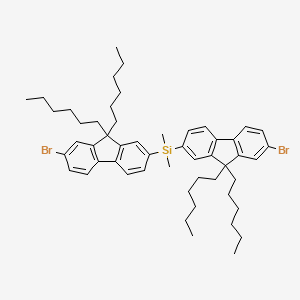
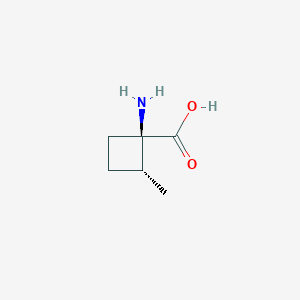
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
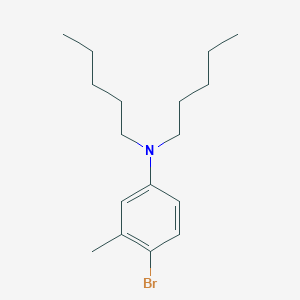
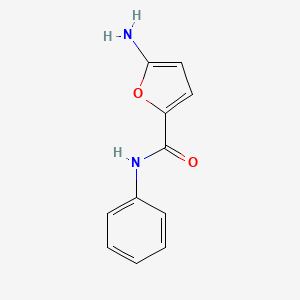
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
